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Compound of Interest

Compound Name:
Propargyl-PEG1-SS-PEG1-PFP

ester

Cat. No.: B610223 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Propargyl-PEG1-SS-PEG1-PFP ester, a
heterobifunctional crosslinker used in bioconjugation and drug delivery systems.

Core Compound Information
Propargyl-PEG1-SS-PEG1-PFP ester is a versatile chemical tool designed for the covalent

linkage of molecules. Its structure features three key functional components: a propargyl group

for click chemistry, a pentafluorophenyl (PFP) ester for reaction with primary and secondary

amines, and a disulfide bond that allows for cleavable release under reducing conditions.[1]

This combination of features makes it particularly valuable in the construction of antibody-drug

conjugates (ADCs) and other targeted therapeutic systems.[1][2]

Physicochemical Properties
A summary of the key quantitative data for Propargyl-PEG1-SS-PEG1-PFP ester is presented

in the table below. This information is critical for designing and executing experimental

protocols.
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Property Value Reference

CAS Number 1817735-30-0 [1][3]

Molecular Formula C₁₆H₁₅F₅O₄S₂ [1][3]

Molecular Weight 430.41 g/mol [1][4]

Purity Typically ≥95% [1][4]

Appearance
Not explicitly stated, likely a

solid
[5]

Storage Conditions -20°C with desiccant [3]

Key Functional Groups and Reactivity
The utility of this crosslinker is derived from its distinct functional moieties:

PFP (Pentafluorophenyl) Ester: This amine-reactive group forms stable amide bonds with

primary and secondary amines on biomolecules like proteins, peptides, and amine-modified

oligonucleotides.[1] PFP esters are known to be less susceptible to hydrolysis in aqueous

solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and

stable conjugations.

Propargyl Group: This terminal alkyne is poised for copper-catalyzed azide-alkyne

cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1] This

allows for the attachment of azide-modified molecules, such as detection tags, imaging

agents, or cytotoxic drugs.

Disulfide Bond (-S-S-): Positioned within the polyethylene glycol (PEG) spacer, this bond is

stable under physiological conditions but can be readily cleaved by reducing agents such as

dithiothreitol (DTT) or glutathione. This feature enables the controlled release of conjugated

cargo within the reducing environment of the cell cytoplasm.[1]

Applications in Research and Drug Development
The unique trifunctional nature of Propargyl-PEG1-SS-PEG1-PFP ester lends itself to several

advanced applications:
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Antibody-Drug Conjugates (ADCs): This is a primary application where the linker is used to

attach a potent cytotoxic drug to a monoclonal antibody. The PFP ester reacts with lysine

residues on the antibody, and the propargyl group can be used to attach an azide-modified

drug. The disulfide bond ensures that the drug is released from the antibody upon

internalization into a cancer cell.[1][2]

Bioconjugation and Protein Labeling: The linker facilitates the efficient conjugation of various

biomolecules.[1] For example, a fluorescent dye with an azide group can be "clicked" onto a

protein that has been modified with the linker.

Targeted Drug Delivery: The cleavable disulfide bond is a key feature for creating drug

delivery systems that release their payload in response to the intracellular environment.[1]

Experimental Protocols
The following are detailed methodologies for the use of Propargyl-PEG1-SS-PEG1-PFP ester
in a typical two-step bioconjugation workflow.

Step 1: Amine Conjugation via PFP Ester
This protocol outlines the reaction of the PFP ester with an amine-containing biomolecule (e.g.,

a protein).

Materials:

Propargyl-PEG1-SS-PEG1-PFP ester

Amine-containing biomolecule (e.g., antibody)

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5)

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:
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Prepare the Biomolecule Solution: Dissolve the amine-containing biomolecule in the reaction

buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g.,

Tris or glycine) as these will compete with the reaction.

Prepare the PFP Ester Stock Solution: Immediately before use, dissolve the Propargyl-
PEG1-SS-PEG1-PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.

PFP esters are moisture-sensitive and will hydrolyze in aqueous solutions; do not prepare

stock solutions for long-term storage.

Initiate the Conjugation Reaction: Add a 2- to 10-fold molar excess of the dissolved PFP

ester to the biomolecule solution with gentle stirring. The optimal molar ratio should be

determined empirically for each specific application.

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at

4°C. The longer incubation at a lower temperature may be preferable for sensitive

biomolecules.

Quenching: (Optional but recommended) Add the quenching buffer to a final concentration of

50-100 mM to consume any unreacted PFP ester. Incubate for 30 minutes at room

temperature.

Purification: Remove the excess, unreacted crosslinker and byproducts by dialysis against

an appropriate buffer or by using a size-exclusion chromatography column.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
This protocol describes the "click" reaction between the propargyl-modified biomolecule and an

azide-containing molecule.

Materials:

Propargyl-modified biomolecule (from Step 1)

Azide-containing molecule (e.g., azide-modified drug, fluorescent dye)

Copper(II) sulfate (CuSO₄)
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Reducing agent (e.g., sodium ascorbate)

Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

Reaction buffer (e.g., PBS, pH 7.4)

Purification system

Procedure:

Prepare Reactants: Dissolve the propargyl-modified biomolecule and the azide-containing

molecule in the reaction buffer.

Prepare Catalyst Solution: Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and

THPTA in water.

Initiate the Click Reaction: In a typical reaction, combine the propargyl-modified biomolecule

and a slight molar excess of the azide-containing molecule. Add the copper ligand (THPTA),

followed by CuSO₄, and finally, sodium ascorbate to initiate the reaction. The final

concentrations of the catalyst components should be optimized but are typically in the range

of 0.1-1 mM for CuSO₄ and 1-5 mM for sodium ascorbate.

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature. The reaction

progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

Purification: Purify the final conjugate using an appropriate method such as size-exclusion

chromatography, affinity chromatography, or dialysis to remove the copper catalyst and

unreacted reagents.

Disulfide Bond Cleavage
To release the conjugated molecule, the disulfide bond can be cleaved under reducing

conditions.

Procedure:

Treat the purified conjugate with a reducing agent such as 10-100 mM dithiothreitol (DTT) or

tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., PBS, pH 7.4).
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Incubate for 1-2 hours at 37°C.

The cleavage can be confirmed by analytical methods that can differentiate the molecular

weight of the intact conjugate from its cleaved components.

Visualizations
The following diagrams illustrate the key processes involving Propargyl-PEG1-SS-PEG1-PFP
ester.
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Caption: Experimental workflow for bioconjugation.
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Caption: Detailed experimental workflow diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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